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Compound of Interest

Compound Name: Methyl 2-chloronicotinate

Cat. No.: B185304

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Methyl 2-chloronicotinate (CAS No: 40134-18-7), a pivotal intermediate in pharmaceutical
and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational
dataset for researchers engaged in the synthesis and characterization of novel chemical
entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The *H and 3C NMR data provide detailed information about the hydrogen and
carbon framework of Methyl 2-chloronicotinate.

'H NMR Spectroscopic Data

The proton NMR spectrum of Methyl 2-chloronicotinate exhibits distinct signals
corresponding to the aromatic protons of the pyridine ring and the methyl protons of the ester

group.
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. . Coupling

Chemical Shift . . .

Multiplicity Integration Assignment Constants (J)
(3) ppm

Hz

8.53 dd 1H H-6 J=48,19Hz
8.17 dd 1H H-4 J=77,19Hz
7.33 dd 1H H-5 J=7.7,48Hz
3.97 S 3H -OCHs N/A

Solvent: CDCls, Reference: TMS

3C NMR Spectroscopic Data

The 13C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (8) ppm Assignment
164.5 C=0 (ester)
152.8 C-6

147.9 C-2

140.2 C-4

126.1 C-3

122.8 C-5

52.9 -OCHs

Solvent; CDCIz

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment

~3000 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch (-CHs)

~1730 Strong C=0 Stretch (Ester)

~1580, ~1450 Medium-Strong c=c an<.j C:_N Streteh
(Aromatic Ring)

~1250 Strong C-O Stretch (Ester)

~750 Strong C-CI Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The presence of a chlorine atom is readily identified by the characteristic M+2
isotopic peak.

m/z Relative Intensity Assignment
171 ~33% [M]*+ (with 35CI)
173 ~11% [M+2]* (with 37Cl)
140 High [M - OCHs]*

112 Moderate [M - COOCHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.
Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of Methyl 2-chloronicotinate is dissolved in 0.5-
0.7 mL of deuterated chloroform (CDCIs). A small amount of tetramethylsilane (TMS) is added
as an internal standard (& 0.00 ppm). The solution is then filtered into a 5 mm NMR tube.
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Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer operating at a
standard frequency (e.g., 400 MHz for *H and 100 MHz for 3C). For 'H NMR, standard
acquisition parameters are used. For 13C NMR, a proton-decoupled spectrum is acquired to
simplify the signals to single lines for each carbon environment.

Infrared (IR) Spectroscopy

Sample Preparation: As Methyl 2-chloronicotinate is a liquid at room temperature, a thin film
is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000-400 cm~1. A
background spectrum of the clean salt plates is recorded and subtracted from the sample
spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of Methyl 2-chloronicotinate is prepared in a volatile
organic solvent such as methanol or acetonitrile.

Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled
with a gas chromatography (GC-MS) system for sample introduction. Electron lonization (El) is
a common method for generating the molecular ion and fragment ions. The instrument is
scanned over a mass range appropriate for the compound (e.g., m/z 40-200).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound like Methyl 2-chloronicotinate.
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-chloronicotinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185304#spectroscopic-data-of-methyl-2-
chloronicotinate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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